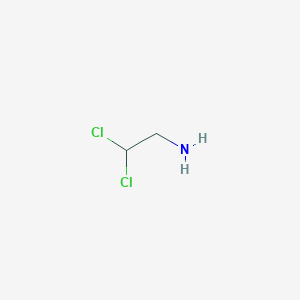

2,2-Dichloroethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5960-88-3 |

|---|---|

Molecular Formula |

C2H5Cl2N |

Molecular Weight |

113.97 g/mol |

IUPAC Name |

2,2-dichloroethanamine |

InChI |

InChI=1S/C2H5Cl2N/c3-2(4)1-5/h2H,1,5H2 |

InChI Key |

XEIHTUKQICDYLA-UHFFFAOYSA-N |

SMILES |

C(C(Cl)Cl)N |

Canonical SMILES |

C(C(Cl)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

2,2-Dichloroethan-1-amine CAS 5960-88-3 safety data sheet

Part 1: Executive Summary & Critical Identification

2,2-Dichloroethan-1-amine (CAS 5960-88-3) is a specialized geminal dihaloamine intermediate used primarily in the synthesis of nitrogen-containing heterocycles (e.g., oxazoles, thiazoles) and as a bioactive analog in oncological research.

CRITICAL SAFETY DISTINCTION: Researchers must distinguish this compound from its structural isomers to avoid catastrophic safety failures.

-

Target Molecule: this compound (

). Geminal dichloro. -

High-Hazard Isomer: Bis(2-chloroethyl)amine (Nitrogen Mustard HN2 precursor, CAS 538-07-8/821-48-7). Vesicant/Chemical Warfare Agent.

-

Common Analog: 2-Chloroethanamine (CAS 689-93-0). Mono-chloro.

This guide addresses the Geminal species (CAS 5960-88-3).

Part 2: Chemical Identity & Physiochemical Profile

The free base of this compound is chemically unstable and prone to polymerization or hydrolysis. Commercial supply is almost exclusively in the Hydrochloride salt form to ensure stability.

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS (Free Base) | 5960-88-3 | Unstable; store < -20°C if generated. |

| Molecular Formula | ||

| Molecular Weight | 113.97 g/mol | |

| Physical State | Colorless liquid (Base) / White Solid (HCl Salt) | Salt MP: ~167-168°C [1]. |

| Solubility | Water (High), Methanol (High), Ether (Low) | |

| Reactivity Class | Precursor to |

Part 3: Mechanistic Toxicology & Hazard Profile

Unlike standard amines, CAS 5960-88-3 possesses dual reactivity: alkylating potential and hydrolytic toxicity.

Hydrolytic Toxicity (The "Masked Aldehyde" Hazard)

The gem-dichloro moiety (

-

Mechanism:

-

Toxicology: Dichloroacetaldehyde is a potent mucous membrane irritant and has higher acute toxicity than the parent amine.

Alkylating Potential

While less aggressive than nitrogen mustards, the molecule remains an alkylating agent. It can react with nucleophilic centers in DNA (guanine residues), posing a risk of genotoxicity.

-

GHS Classification (Derived):

-

Acute Tox. 3 (Oral/Inhalation)

-

Skin Corr.[1] 1B (Causes severe burns)

-

Muta. 2 (Suspected of causing genetic defects)

-

Part 4: Strategic Handling & Containment

Protocol: In-Situ Generation from Hydrochloride Salt

To maximize safety and yield, never isolate the free base for long-term storage. Generate it in situ or immediately prior to reaction.

DOT Diagram: Safe Handling Workflow

Caption: Workflow for handling this compound, emphasizing the transient nature of the free base to prevent degradation.

Specific PPE Requirements

-

Respiratory: P100/ABEK combination filter. The hydrolysis product (HCl gas) and potential aldehyde vapors require acid gas protection.

-

Gloves: Double-gloving recommended. Inner: Laminate film (Silver Shield). Outer: Nitrile (for dexterity). Avoid Latex.

Part 5: Synthetic Utility & Protocols

Application 1: Heterocycle Synthesis (Oxazoles/Thiazoles)

This compound serves as a bifunctional building block. The amine attacks an electrophile (e.g., acid chloride), and the gem-dichloro group undergoes cyclization.

Mechanism:

-

Acylation: Amine reacts with Acid Chloride

Amide. -

Cyclization: Under Lewis Acid catalysis or thermal conditions, the amide oxygen attacks the gem-dichloro carbon, displacing chlorine to form the oxazole ring.

Application 2: Bioactive Dichloroacetate (DCA) Analogs

Recent research identifies this compound (DCAH) as a cationic analog of Dichloroacetate (DCA), a metabolic modulator targeting Pyruvate Dehydrogenase Kinase (PDK).

-

Advantage: The cationic amine improves mitochondrial targeting compared to the anionic DCA [2].

-

Protocol Note: When using as a biological probe, ensure the solution is buffered to prevent premature hydrolysis of the chloride groups.

Part 6: Emergency Response

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with 5% Sodium Bicarbonate, then water. | Neutralize the HCl generated by hydrolysis; prevent acid burns. |

| Inhalation | Move to fresh air; administer oxygen if breathing is labored. | Risk of pulmonary edema from HCl and aldehyde vapors. |

| Spill (Solid) | Cover with dry lime or soda ash. Sweep carefully.[2] | Prevent contact with moisture to stop HCl generation. |

| Spill (Liquid) | Absorb with vermiculite. Do NOT use water.[3] | Water triggers hydrolysis and gas evolution. |

References

-

US Patent 3378562A. (1968). C-chlorination of saturated amines. Google Patents. Link

-

Comparison of Dichloroacetate Analogs. (2019). Two dichloric compounds inhibit in vivo U87 xenograft tumor growth.[4] Taylor & Francis Online. Link

-

National Institute of Standards and Technology (NIST). (2025). 2,2'-Dichlorodiethylamine hydrochloride (Isomer Distinction). NIST Chemistry WebBook.[5] Link

-

PubChem Database. (2025).[1] this compound Compound Summary. National Center for Biotechnology Information. Link

-

BenchChem. (2025). Bis(2-chloroethyl)amine vs 2,2-dichloroethylamine Safety Data.Link

Disclaimer: This guide is for research purposes only. It does not replace a vendor-supplied Safety Data Sheet (SDS) required by local regulations (OSHA/REACH).

Sources

- 1. 2-Chloroethylamine hydrochloride | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 2,2'-Dichlorodiethylamine hydrochloride [webbook.nist.gov]

Molecular Structure and Reactivity Profile of 2,2-Dichloroethan-1-amine: A Technical Whitepaper

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, 2,2-dichloroethan-1-amine (commonly referred to as 2,2-dichloroethylamine) occupies a paradoxical role. It is simultaneously a highly versatile synthetic building block and a heavily monitored genotoxic impurity. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, dual-reactivity profile, synthesis protocols, and its critical implications in drug development—particularly concerning the clearance of alkylating agents in Active Pharmaceutical Ingredients (APIs) 12.

Physicochemical Properties and Molecular Architecture

The molecular architecture of this compound consists of a short ethyl backbone substituted with a primary amine at the C1 position and a geminal dichloride group at the C2 position. This creates a highly polarized molecule with distinct electron-rich and electron-deficient centers.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters critical for predicting the compound's behavior in solvent systems and biological assays [[3]]().

| Parameter | Value |

| Chemical Name | This compound |

| Molecular Formula | C₂H₅Cl₂N |

| Molecular Weight | 113.97 g/mol |

| CAS Registry Number | 5960-88-3 (Free Base) / 5960-89-4 (HCl Salt) |

| Boiling Point | ~32 °C at 1 mm Hg (Vacuum) / ~174.9 °C (Atmospheric) |

| Density | 1.409 g/cm³ (Estimated) |

| Topological Polar Surface Area (TPSA) | 26.02 Ų |

| LogP | 1.45 |

Reactivity Profile: The Bifunctional Paradigm

The utility and danger of this compound stem from its bifunctional nature. The molecule operates via two competing reactive pathways:

-

Nucleophilic Amine (-NH₂): The primary amine readily participates in condensation reactions, making it an excellent precursor for synthesizing complex heterocycles like oxazoles and thiazoles 1.

-

Electrophilic gem-Dichloro (-CHCl₂): The highly electrophilic carbon adjacent to the two chlorine atoms is highly susceptible to nucleophilic attack. While useful for cyclization, this electrophilicity allows the molecule to act as a potent alkylating agent, capable of cross-linking DNA in biological systems, thereby classifying it as a severe genotoxic impurity 2.

Bifunctional reactivity pathways of this compound.

Synthetic Methodologies and Handling Protocols

The synthesis of this compound is achieved via the direct C-chlorination of saturated amines. The following self-validating protocol outlines the synthesis of the free base, emphasizing the causality behind each thermodynamic and chemical control 1.

Protocol: Direct C-Chlorination of Ethylamine

-

Step 1: Acidic Dissolution & Protection

-

Action: Dissolve ethylamine gas in a highly acidic mixture of concentrated sulfuric acid and 20% oleum.

-

Causality: The extreme acidic environment completely protonates the primary amine to an ammonium salt (-NH₃⁺). This deactivates the nitrogen towards electrophilic attack by chlorine, forcing the radical chlorination to occur exclusively on the aliphatic carbon backbone.

-

-

Step 2: Cryogenic Chlorination

-

Action: Pass chlorine gas through the solution under vigorous stirring and ultraviolet irradiation while strictly maintaining the temperature between -85 °C and -65 °C.

-

Causality: UV irradiation initiates the radical formation. The cryogenic temperature is strictly maintained to control the highly exothermic radical propagation, preventing runaway reactions and minimizing the formation of trichloro-derivatives.

-

-

Step 3: Alkaline Quenching & Phase Extraction

-

Action: Degas the mixture in vacuo, quench over ice-water, and carefully alkalize with concentrated aqueous ammonia to pH > 8. Extract with diethyl ether.

-

Causality: Alkalization neutralizes the sulfate salt, liberating the free base this compound. Diethyl ether provides an optimal partition coefficient for extracting the relatively non-polar free base from the aqueous phase.

-

-

Step 4: Vacuum Distillation & Validation

-

Action: Evaporate the ether and distill the residue in vacuo (1 mm Hg) to collect the product at ~32 °C.

-

Causality: The free base is thermally labile. Vacuum distillation drastically lowers the boiling point, preventing auto-condensation or degradation.

-

Self-Validation: Perform post-distillation GC-MS to confirm the molecular ion (m/z 113) and ensure the absence of poly-chlorinated byproducts before downstream use.

-

⚠️ CRITICAL SAFETY HAZARD: this compound exhibits severe thermal instability under specific conditions. According to Bretherick's Handbook of Reactive Chemical Hazards, a violent explosion occurred during the evaporation of an ethereal solution at 260 mbar when utilizing a water bath at 80–90 °C 4. Evaporation and distillation must strictly employ low-temperature baths and high vacuum to mitigate explosive decomposition risks.

Impact on Drug Development: Genotoxicity and Clearance

In pharmaceutical manufacturing, 2,2-dichloroethylamine is frequently encountered as a hazardous alkylating agent. A prominent example is the synthesis of the antidepressant Trazodone , where it can be generated as an impurity. Due to its DNA-alkylating potential, regulatory agencies mandate that its concentration in the final API must be reduced to below 15 ppm (and sometimes < 2.5 ppm for high-dose therapies) 2.

Protocol: Genotoxic Impurity Clearance in API Manufacturing

To ensure patient safety, chemists have developed robust clearance protocols to purge this impurity from crude APIs 2.

-

Step 1: Organic Solvation

-

Action: Dissolve the crude API in a water-immiscible organic solvent (e.g., toluene).

-

Causality: Ensures the API is fully solvated and mobile, allowing for efficient mass transfer during the biphasic wash.

-

-

Step 2: Aqueous Basic Hydrolysis

-

Action: Add an aqueous solution containing a basic compound (e.g., NaOH) and agitate vigorously.

-

Causality: The basic conditions rapidly hydrolyze the highly electrophilic gem-dichloro groups of the impurity. This converts the lipophilic genotoxin into highly polar, water-soluble degradation products.

-

-

Step 3: Phase Separation & HPLC Validation

-

Action: Separate the phases, retain the organic layer containing the API, and discard the aqueous layer.

-

Causality: The degraded impurity partitions entirely into the aqueous phase.

-

Self-Validation: The organic layer is analyzed via validated HPLC-MS to confirm the alkylating agent concentration is strictly < 15 ppm before crystallization.

-

Workflow for the clearance of genotoxic 2,2-dichloroethylamine from crude APIs.

Beyond its role as an impurity, derivatives and analogs of dichloroethylamines are actively utilized in the intentional design of targeted cytotoxic agents, such as novel anthraquinone-celecoxib hybrids intended to produce bifunctional anticancer drugs with reduced systemic toxicity 5.

References

-

US3378562A - C-chlorination of saturated amines - Google Patents. 1

-

Bretherick's Handbook of Reactive Chemical Hazards - chemcraft.su. 4

-

2,2-dichloroethylamine 5960-88-3 - Guidechem. 3

-

US8133893B2 - Trazodone and trazodone hydrochloride in purified form - Google Patents. [[2]]()

-

Synthesis, Docking and Biological Activities of Novel Hybrids Celecoxib and Anthraquinone Analogs as Potent Cytotoxic Agents - ResearchGate. 5

Sources

- 1. US3378562A - C-chlorination of saturated amines - Google Patents [patents.google.com]

- 2. US8133893B2 - Trazodone and trazodone hydrochloride in purified form - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemcraft.su [chemcraft.su]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Solubility & Handling of 2,2-Dichloroethan-1-amine

Executive Summary

2,2-Dichloroethan-1-amine (CAS: 5960-88-3) is a specialized gem-dichloro aliphatic amine used primarily as a building block for nitrogen-containing heterocycles (e.g., oxazoles, imidazoles) and as an intermediate in pharmaceutical synthesis.[1]

Critical Distinction: Researchers frequently confuse this compound with bis(2-chloroethyl)amine (nitrogen mustard precursor, CAS 821-48-7). This guide specifically addresses the geminal dichloro variant (

Core Solubility Directive:

-

The Hydrochloride Salt (CAS 33965-74-5) is the only stable storage form. It is highly soluble in water and lower alcohols but insoluble in non-polar organics.

-

The Free Base is a reactive, thermally unstable oil. While soluble in dichloromethane (DCM) and ethers, it must never be concentrated to dryness due to severe explosion risks.

Physicochemical Profile

Understanding the polarity shift between the salt and the free base is the foundation of all extraction and reaction protocols.

| Feature | Hydrochloride Salt | Free Base |

| CAS Number | 33965-74-5 | 5960-88-3 |

| State (RT) | White Crystalline Solid | Colorless to Yellow Oil |

| Polarity | High (Ionic) | Moderate (Lipophilic Amine) |

| Stability | Stable at RT (Hygroscopic) | Unstable (Polymerizes/Explosive) |

| Primary Solubility | Water, Methanol, DMSO | DCM, THF, Toluene, Et₂O |

| Insolubility | Hexane, Ether, Toluene | Water (Partial/Hydrolysis risk) |

Solubility Data & Solvent Selection

Hydrochloride Salt Solubility

The salt is the starting point for 95% of workflows. It relies on ionic dipole interactions.

-

Water:

. Excellent solubility. Used for stock solutions or aqueous neutralization. -

Methanol/Ethanol: Good solubility (

). Suitable for reactions where the salt is used directly with an organic base (e.g., TEA). -

DMSO/DMF: Soluble. Used for

reactions where high temperature is required (though high temp is risky for this scaffold). -

DCM/Chloroform: Practically insoluble. The salt will float or settle as a suspension.

Free Base Solubility & Compatibility

The free base is generated in situ. Solvent selection is dictated by reactivity rather than just solubility.

-

Dichloromethane (DCM): Preferred. Excellent solubility. High volatility allows easy removal if necessary (but see safety warnings), and it is non-nucleophilic.

-

Diethyl Ether: Good solubility, but Dangerous. Evaporation of ethereal solutions has led to documented explosions due to peroxide concentration or thermal decomposition of the amine.

-

Tetrahydrofuran (THF): Good solubility. Suitable for immediate coupling reactions.

-

Acetone/Ketones: Forbidden. Primary amines react with ketones to form Schiff bases (imines) rapidly, destroying the reagent.

Solvent Decision Matrix (DOT Visualization)

Figure 1: Solvent selection logic based on the intended downstream application.

Critical Protocol: Safe Liberation of the Free Base

Objective: To extract this compound free base from its hydrochloride salt for use in anhydrous synthesis.

Safety Warning: The free base has been reported to undergo violent decomposition/explosion when heated or concentrated to dryness [1]. ALWAYS keep the free base in solution and use immediately.

Reagents

-

2,2-Dichloroethylamine HCl (10 mmol)

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Dichloromethane (DCM), HPLC Grade

-

Saturated Brine

Step-by-Step Methodology

-

Dissolution: In a separatory funnel, dissolve 10 mmol of the HCl salt in 10 mL of distilled water. The solution should be clear.

-

Cooling: Place the funnel in an ice bath to cool the solution to

. Reason: Low temperature minimizes hydrolysis of the gem-dichloro group and reduces volatility. -

Neutralization: Slowly add 12 mL of cold 2M NaOH. Verify pH > 11 using litmus paper.

-

Observation: The solution may become cloudy as the free base (oil) separates.

-

-

Extraction:

-

Add 15 mL of cold DCM. Shake gently (venting frequently).

-

Allow layers to separate. The free base partitions into the lower DCM layer.

-

Collect the DCM layer.

-

Repeat extraction with

DCM.

-

-

Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (

) for 10 minutes at -

Filtration: Filter the solution into a tared, pre-cooled flask.

-

Quantification (Non-Destructive): Do not evaporate to dryness to weigh. Instead, weigh the flask + solution, subtract the tare and solvent weight (estimated), or use quantitative NMR (using an internal standard like mesitylene) to determine concentration.

-

Usage: Cannulate this solution directly into your reaction vessel.

Stability & Degradation Mechanisms

Researchers must be aware of the two primary degradation pathways that affect solubility and purity.

Thermal Decomposition (Explosion Hazard)

Unlike simple amines, the gem-dichloro moiety renders the molecule susceptible to autocatalytic decomposition. Roedig et al. reported a violent explosion when evaporating an ethereal solution of the free base at

-

Mechanism: Likely intermolecular alkylation leading to polymerization and rapid gas evolution (

). -

Prevention: Never heat the free base above

. Never distill the free base at atmospheric pressure.

Aziridine Formation (Rearrangement)

While less rapid than beta-chloro amines, alpha/beta-dichloro amines can cyclize to form aziridinium species under basic conditions, which are potent electrophiles.

-

Impact: Changes solubility profile (precipitates polymers) and drastically increases toxicity (genotoxicity).

Workflow Visualization

Figure 2: Safety-critical workflow for handling the free base.

References

-

Roedig, A. et al. (1966).[2] Über die Bildung von 2,2-Dichlor-äthylamin und dessen Verhalten beim Erhitzen (On the formation of 2,2-dichloroethylamine and its behavior on heating). Chemische Berichte, 99, 121.[2] [Citation Source: Bretherick's Handbook of Reactive Chemical Hazards].

-

PubChem. (n.d.). Compound Summary: 2,2-Dichloroethanamine.[1] National Library of Medicine. Retrieved from [Link]

- Google Patents. (2015). Process for the preparation of trazodone (Discussing 2,2-dichloroethylamine as a genotoxic impurity). WO2015110883A1.

Sources

Toxicological Assessment and Analytical Control of 2,2-Dichloroethan-1-amine Exposure

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

2,2-Dichloroethan-1-amine (also known as 2,2-dichloroethylamine or DCEA) occupies a highly complex position in modern toxicology and pharmacology. In pharmaceutical manufacturing, it is a potent alkylating agent utilized in the synthesis of active pharmaceutical ingredients (APIs) such as trazodone, where it is strictly regulated as a genotoxic impurity (GTI)[1]. Conversely, in emerging oncological research, its hydrochloride salt form (DCAH) is being investigated as a targeted metabolic modulator capable of reversing the Warburg effect in tumor cells[2]. This whitepaper synthesizes the reactive hazards, toxicodynamic pathways, and validated analytical protocols required to safely manage and quantify this compound exposure.

Chemical Profile & Reactive Hazards

This compound (

Causality in Reactive Instability

The primary safety hazard associated with DCEA is its propensity for spontaneous dehydrohalogenation. According to Bretherick's Handbook of Reactive Chemical Hazards, exposing ethereal solutions of 2,2-dichloroethylamine to temperatures of 80–90°C during evaporation can result in violent explosions. The mechanistic causality behind this is the thermally induced elimination of hydrogen chloride (HCl), which drives the intramolecular cyclization of the molecule into highly strained, volatile, and explosive aziridine derivatives [3].

Protocol: Safe Handling & Solvent Evaporation

To prevent thermal runaway and the generation of explosive intermediates, the following self-validating protocol must be integrated into any synthetic workflow involving DCEA:

-

Temperature Control: Maintain heating baths strictly at or below 40–45°C [3]. Rationale: Keeping the thermal energy below the activation threshold prevents the spontaneous dehydrohalogenation reaction.

-

Vacuum Application: Utilize reduced pressure (e.g., 260 mbar) to facilitate solvent removal. Rationale: Lowering the vapor pressure allows for efficient ethereal solvent evaporation without requiring hazardous thermal input.

-

Post-Evaporation Distillation: If further purification is required, distillation must be conducted under high vacuum (e.g., 60–64°C at 76 mbar) to ensure the internal temperature remains safely below the 80°C critical threshold[3].

Toxicodynamics: The Dual Biological Pathways

The biological activity of this compound is bifurcated into two distinct pathways depending on the context of exposure: genotoxic mutagenesis and targeted metabolic modulation.

Pathway A: Genotoxicity (Alkylation)

As a residual impurity in drugs like trazodone, DCEA acts as a classic nitrogen mustard-like alkylating agent[4]. In vivo, the molecule can form electrophilic aziridinium ions that intercalate and covalently bind to nucleophilic centers on DNA. This alkylation disrupts DNA structure and expression, leading to mutagenesis and an increased risk of carcinogenesis[5].

Pathway B: Metabolic Modulation (Oncology)

Recent studies have identified this compound hydrochloride (DCAH) as a potent, non-patentable chemical for cancer therapy[6]. Structurally analogous to dichloroacetate (DCA), DCAH acts as a cationic inhibitor of Pyruvate Dehydrogenase Kinase (PDK) [2].

-

Mechanism of Action: By inhibiting PDK, DCAH reactivates the pyruvate dehydrogenase complex, forcing cancer cells to shift from aerobic glycolysis (the Warburg effect) back to oxidative phosphorylation. This metabolic shift induces reactive oxygen species (ROS) generation and triggers apoptosis in tumor models, such as U87 glioblastoma xenografts, with minimal cytotoxicity to healthy cells[2],[6].

Caption: Divergent biological pathways of this compound: Genotoxic DNA alkylation vs. therapeutic PDK inhibition.

Regulatory Thresholds in Pharmaceutical Matrices

Because of its potent DNA-alkylating properties, regulatory bodies mandate strict control of DCEA in final pharmaceutical products. The absolute toxicological threshold for the ingestion of these genotoxic alkylating substances is established at 1.5 µg per day [5],[4].

To ensure patient safety, the acceptable concentration (in parts per million, ppm) of DCEA in an API must be inversely scaled against the maximum daily dose of the drug.

Table 1: Quantitative Limits for DCEA in Trazodone Hydrochloride

| Parameter | Value | Rationale / Source |

| Absolute Ingestion Threshold | 1.5 µ g/day | Maximum safe daily intake for genotoxic alkylating agents[5]. |

| Acceptable Limit (100 mg API/day) | < 15 ppm | Calculated to maintain total exposure below the 1.5 µ g/day threshold[4]. |

| Acceptable Limit (600 mg API/day) | < 2.5 ppm | Adjusted limit for patients on maximum daily dosing regimens[5]. |

| Target Manufacturing Limit | < 1.0 ppm | Achieved via optimized basic aqueous phase washing during API purification[7]. |

Validated Analytical Methodologies

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) is standard for larger alkylating impurities like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (CCP)[7], the low molecular weight and high volatility of 2,2-dichloroethylamine necessitate a specific colorimetric derivatization approach for trace quantification.

Protocol: Trace Quantification via Modified Friedman-Boger UV/Vis Assay

This assay relies on the specific reactivity of DCEA with 4-(4-nitrobenzyl)-pyridine .

-

Causality of Reagent Choice: 4-(4-nitrobenzyl)-pyridine is a strong nucleophile that selectively attacks the highly electrophilic carbon of the nitrogen mustard-like structure of DCEA. Other alkylating agents present in the matrix (e.g., 1-bromo-3-chloropropane) do not possess the same activation energy profile and will not form a colored derivative under these specific conditions, ensuring absolute assay specificity[8].

Step-by-Step Methodology:

-

Standard Curve Preparation: Prepare external standard solutions of highly purified 2,2-dichloroethylamine ranging from 1 to 10 ppm in an aqueous matrix[8].

-

Matrix Dissolution: Dissolve the target API (e.g., trazodone hydrochloride) in water to release the trapped impurities[7].

-

Derivatization Reaction: Introduce the 4-(4-nitrobenzyl)-pyridine reagent to the sample solutions.

-

Incubation: Allow the mixture to incubate. The nucleophilic substitution reaction yields a distinct chromophore (colored adduct) directly proportional to the DCEA concentration[9].

-

Spectrophotometric Readout: Measure the absorbance of the resulting solution using a UV/Vis spectrophotometer at the optimal wavelength for the adduct.

-

Data Processing: Interpolate the sample absorbance against the external standard calibration curve to quantify the DCEA concentration, ensuring it falls below the 2.5 ppm threshold[8].

Caption: Analytical workflow for the specific trace quantification of 2,2-dichloroethylamine using UV/Vis derivatization.

Conclusion

The toxicological assessment of this compound requires a rigorous understanding of its chemical reactivity and biological mechanisms. Whether mitigating its severe reactive hazards (explosive aziridine formation) during synthesis, controlling its genotoxic presence in pharmaceutical APIs below 1.5 µ g/day , or exploring its novel application as a PDK inhibitor in oncology, scientists must apply strict, self-validating protocols. By leveraging specific derivatization assays and strict thermal controls, laboratories can safely navigate the dual nature of this highly reactive molecule.

References

1. Bretherick's Handbook of Reactive Chemical Hazards : An Indexed Guide to Published Data. zhejianghuaan.com. 2.[2] Two dichloric compounds inhibit in vivo U87 xenograft tumor growth - PMC. nih.gov. 2 3.[1] US8133893B2 - Trazodone and trazodone hydrochloride in purified form. google.com. 1 4.[5] What Did the Patent for the Synthesis of Highly Pu.... prolekare.cz. 5 5.[6] Non-Patentable Chemicals for Cancer Therapy - Iris Publishers. irispublishers.com. 6 6.[4] (12) United States Patent. googleapis.com. 4 7.[3] Bretherick's Handbook Of Reactive Chemical Hazards. vdoc.pub. 3 8.[9] TRAZODONE AND TRAZODONE HYDROCHLORIDE IN PURIFIED FORM - European Patent Office - EP 2178850 B1. googleapis.com. 9 9. WO2009019133A1 - Trazodone and trazodone hydrochloride in purified form. google.com. 7 10.[8] (12) United States Patent. googleapis.com. 8

Sources

- 1. US8133893B2 - Trazodone and trazodone hydrochloride in purified form - Google Patents [patents.google.com]

- 2. Two dichloric compounds inhibit in vivo U87 xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vdoc.pub [vdoc.pub]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 6. irispublishers.com [irispublishers.com]

- 7. WO2009019133A1 - Trazodone and trazodone hydrochloride in purified form - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Difference between 2,2-Dichloroethan-1-amine and 2-chloroethylamine

This guide provides an in-depth technical analysis comparing 2-chloroethylamine (2-CEA) and 2,2-dichloroethan-1-amine (2,2-DCEA) . While these molecules share a similar backbone, the addition of a second chlorine atom at the geminal position fundamentally alters their electronic properties, reactivity profiles, and safety parameters.

Executive Summary

-

2-Chloroethylamine (2-CEA): A classic "nitrogen mustard" half-molecule. It acts primarily as a powerful electrophilic alkylating agent via the formation of a transient aziridinium ion.[1] It is a staple in medicinal chemistry for DNA crosslinking studies and heterocycle synthesis.

-

This compound (2,2-DCEA): A masked aldehyde equivalent. The gem-dichloro moiety renders it less suitable for direct alkylation and more prone to hydrolysis (yielding aminoacetaldehyde) or dehydrohalogenation. It poses unique explosion hazards in its free-base form, distinguishing its handling protocols significantly from the mono-chloro variant.

Part 1: Chemical Identity & Physical Properties[1][2][3][4]

The structural difference of a single chlorine atom dictates the oxidation state of the

| Feature | 2-Chloroethylamine (2-CEA) | This compound (2,2-DCEA) |

| Structure | ||

| CAS (HCl Salt) | 870-24-6 | 5960-88-3 |

| Molecular Weight | 79.53 g/mol (Free base) | 113.97 g/mol (Free base) |

| Primary Reactivity | Nucleophilic Substitution ( | Hydrolysis (to Carbonyl) / Elimination |

| Electronic Effect | Inductive withdrawal (-I) by 1 Cl | Strong Inductive withdrawal (-I) by 2 Cls (Reduces amine basicity) |

| Key Hazard | Vesicant / Mutagenic | Explosive (upon concentration of free base) |

Part 2: Mechanistic Reactivity (The Core)

This section details the divergent reaction pathways. The mono-chloro variant cyclizes; the dichloro variant hydrolyzes or eliminates.

A. 2-Chloroethylamine: The Aziridinium Pathway

2-CEA exists in equilibrium with its protonated form. At physiological or basic pH, the free amine performs an intramolecular nucleophilic attack on the

Key Insight: The rate of this cyclization is fast because it is an intramolecular 3-exo-tet cyclization (Baldwin’s rules).

B. This compound: The Gem-Dichloro Instability

The presence of two chlorines creates significant steric bulk and electronic deficiency.

-

Reduced Cyclization: The electron-withdrawing nature of the

group reduces the nucleophilicity of the amine nitrogen, slowing down aziridinium formation compared to 2-CEA. -

Hydrolysis: In aqueous media, the gem-dichloro group acts as a masked carbonyl. Hydrolysis yields aminoacetaldehyde .

-

Explosion Hazard: If the free base is isolated and concentrated, it can undergo dehydrohalogenation to form unstable chloro-enamines or strained chloro-aziridines, which can polymerize violently.

Figure 1: Divergent reactive pathways. 2-CEA (top) follows the nitrogen mustard pathway. 2,2-DCEA (bottom) acts as a masked aldehyde or unstable explosive precursor.

Part 3: Synthetic Utility & Applications

2-Chloroethylamine (2-CEA)

-

Heterocycle Synthesis: Reacts with thioureas or thioamides to form thiazolines and thiazoles . The mechanism involves S-alkylation followed by cyclization.

-

Drug Linkers: Used to attach ethylamine "tails" to phenols or amines in drug design (e.g., in the synthesis of antihistamines or selective serotonin reuptake inhibitors).

-

DNA Alkylation: Used in oncology research to study DNA crosslinking mechanisms.

This compound (2,2-DCEA)

-

Masked Aminoacetaldehyde: Aminoacetaldehyde is unstable as a free species (it self-condenses). 2,2-DCEA (as the HCl salt) serves as a stable, storable precursor that releases the aldehyde in situ upon hydrolysis.

-

Bio-orthogonal Chemistry: The gem-dichloro moiety can participate in radical-based functionalizations that are orthogonal to standard amine chemistry.

-

Specialized Heterocycles: Used in the synthesis of oxazoles where the C2 carbon requires a higher oxidation state than what 2-CEA provides.

Part 4: Safety & Toxicology (Critical)

WARNING: Both compounds are hazardous, but the risks differ fundamentally.

2-CEA Safety Profile

-

Hazard: Vesicant (blister agent). Causes severe skin burns and eye damage.[2]

-

Toxicity: Mutagenic (due to DNA alkylation).

-

Handling: Neutralize spills with dilute thiosulfate (nucleophile scavenger) to open the aziridinium ring safely.

2,2-DCEA Safety Profile (Explosion Risk)

-

Hazard: Explosive Instability.

-

Evidence: Bretherick’s Handbook of Reactive Chemical Hazards cites that a violent explosion occurred during the evaporation of an ethereal solution of the free base at 80-90°C.

-

Mechanism of Failure: Dehydrohalogenation likely forms 2-chloroaziridine or chloroenamine , which polymerize exothermically.

-

Protocol: NEVER distill or concentrate the free base of this compound. Always handle as the hydrochloride salt or in dilute solution.

Part 5: Experimental Protocols

Protocol A: Safe Generation of Aziridinium from 2-CEA (In Situ)

Use this for alkylating nucleophiles (e.g., phenols, thiols).

-

Preparation: Dissolve 2-chloroethylamine HCl (1.0 eq) in dry acetonitrile or DMF.

-

Activation: Add Cesium Carbonate (

, 2.5 eq). The base liberates the free amine, which spontaneously cyclizes to the aziridinium ion. -

Reaction: Add the nucleophile immediately. Stir at 60°C for 2-4 hours.

-

Quench: Acidify with 1M HCl to open any remaining aziridinium rings to the alcohol (hydrolysis) or revert to the open-chain chloride.

Protocol B: Usage of 2,2-DCEA as an Aldehyde Equivalent

Use this for synthesizing imidazole or oxazole derivatives.

-

Dissolution: Suspend this compound HCl (1.0 eq) in water/ethanol (1:1).

-

Hydrolysis: Adjust pH to ~5-6 using Sodium Acetate. Heat to 50°C for 1 hour.

-

Note: This generates aminoacetaldehyde in situ.

-

-

Condensation: Add the dicarbonyl or condensation partner directly to this solution.

-

Safety Check: Do not extract the intermediate amine into organic solvent and evaporate. Keep it aqueous/buffered.

References

-

Gilman, A., & Philips, F. S. (1946). The Biological Actions and Therapeutic Applications of the B-Chloroethyl Amines and Sulfides. Science, 103(2675), 409–415.

-

Roedig, A., et al. (1966).[3][4][5][6][7] Chemische Berichte, 99, 121.[3][4][5][6][7] (Primary source for 2,2-DCEA explosion hazard).

-

Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[5][7] (Entry: 2,2-Dichloroethylamine, CAS 5960-88-3).[4][8]

- Singh, R. K., & Danishefsky, S. J. (1990).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9793737, 2-Chloroethylamine hydrochloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chloroethylamine hydrochloride | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vdoc.pub [vdoc.pub]

- 4. epdf.pub [epdf.pub]

- 5. chemcraft.su [chemcraft.su]

- 6. epdf.pub [epdf.pub]

- 7. zhejianghuaan.com [zhejianghuaan.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Thermodynamic Properties of 2,2-Dichloroethan-1-amine Hydrochloride

A Framework for Experimental and Computational Characterization

Authored by: Senior Application Scientist, Gemini Division

Abstract

2,2-Dichloroethan-1-amine hydrochloride is a molecule of significant interest within pharmaceutical and chemical research due to its reactive functional groups. A thorough understanding of its thermodynamic properties is fundamental for process development, safety assessment, and predicting its behavior in various chemical systems. This technical guide provides a comprehensive framework for the experimental determination and computational prediction of key thermodynamic parameters for this compound hydrochloride. In the absence of extensive published data for this specific compound, this document outlines the established methodologies and best practices, drawing parallels from similar halogenated amines. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to systematically characterize this and other novel chemical entities.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a drug candidate from discovery to market is a complex process where physical and chemical properties dictate its ultimate success. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy are not merely academic curiosities; they are critical indicators of a molecule's stability, solubility, and reactivity. For a compound like this compound hydrochloride, which contains a reactive dichloro-substituted carbon and a primary amine, these properties are paramount for:

-

Chemical Process Optimization: Understanding the thermodynamics of its synthesis and potential degradation pathways allows for the optimization of reaction conditions, leading to higher yields and purity.

-

Stability and Shelf-life Prediction: The Gibbs free energy of formation and decomposition can be used to predict the long-term stability of the compound under various storage conditions.

-

Solubility and Bioavailability: Thermodynamic data is crucial for predicting the solubility of the hydrochloride salt in different solvent systems, which directly impacts its formulation and bioavailability.

-

Safety and Hazard Assessment: The heat of reaction and decomposition are critical for assessing potential thermal hazards during manufacturing and handling.[1]

This guide will provide a roadmap for elucidating these critical thermodynamic properties for this compound hydrochloride.

Proposed Methodologies for Thermodynamic Characterization

Given the lack of readily available experimental data for this compound hydrochloride, a combination of experimental and computational approaches is recommended. This dual strategy allows for cross-validation of results and provides a more complete thermodynamic profile.

Experimental Determination of Thermodynamic Properties

The primary experimental techniques for determining the thermodynamic properties of a solid-state compound like this compound hydrochloride are calorimetric methods.

Table 1: Key Thermodynamic Parameters and Recommended Experimental Techniques

| Thermodynamic Property | Recommended Experimental Technique(s) | Description |

| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | Measures the amount of heat required to raise the temperature of the sample by a given amount. This is a fundamental property for calculating other thermodynamic functions. |

| Enthalpy of Fusion (ΔHfus) | Differential Scanning Calorimetry (DSC) | The heat absorbed by the substance as it transitions from a solid to a liquid at its melting point. |

| Enthalpy of Combustion (ΔHcomb) | Bomb Calorimetry | The heat released when a substance is completely combusted in the presence of excess oxygen. This is used to determine the standard enthalpy of formation. |

| Enthalpy of Formation (ΔHf°) | Calculated from Enthalpy of Combustion | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. |

| Gibbs Free Energy (G) | Derived from Enthalpy and Entropy | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |

| Entropy (S) | Calculated from Heat Capacity data using the Third Law of Thermodynamics | A measure of the randomness or disorder of a system. |

The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of this compound hydrochloride.

Caption: Experimental workflow for thermodynamic characterization.

This protocol outlines the steps for determining the heat capacity and enthalpy of fusion of this compound hydrochloride.

Objective: To measure the heat flow to or from the sample as a function of temperature or time.

Materials:

-

High-purity (>99.5%) this compound hydrochloride

-

DSC instrument (e.g., TA Instruments Q2000 or similar)

-

Aluminum or hermetically sealed sample pans

-

Inert purge gas (e.g., Nitrogen)

-

Reference material (e.g., sapphire for heat capacity calibration)

Procedure:

-

Instrument Calibration:

-

Perform a baseline calibration to ensure a flat baseline across the desired temperature range.

-

Calibrate the temperature and enthalpy response of the DSC using a certified indium standard.

-

For heat capacity measurements, perform a calibration using a sapphire standard.

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound hydrochloride into a tared aluminum pan.

-

Hermetically seal the pan to prevent any loss of volatile components.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Experimental Run for Heat Capacity:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature well below any expected thermal events (e.g., -50 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The heat capacity (Cp) is calculated by comparing the heat flow signal of the sample to that of the sapphire standard.

-

The enthalpy of fusion (ΔHfus) is determined by integrating the area of the melting peak.

-

Trustworthiness and Self-Validation:

-

The use of certified standards for calibration ensures the accuracy of the measurements.

-

Running the experiment with different heating rates can help to identify any kinetic effects.

-

Multiple runs with fresh samples should be performed to ensure reproducibility.

Computational Prediction of Thermodynamic Properties

Computational chemistry provides a powerful tool for predicting thermodynamic properties, especially for novel compounds where experimental data is scarce. Density Functional Theory (DFT) is a widely used method for this purpose.

The following diagram illustrates the steps involved in the computational prediction of the thermodynamic properties of this compound hydrochloride.

Caption: Computational workflow for thermodynamic property prediction.

Objective: To calculate the standard enthalpy of formation, entropy, and Gibbs free energy of this compound hydrochloride in the gas phase.

Software: Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

-

Structure Building:

-

Construct the 3D structure of this compound hydrochloride.

-

-

Geometry Optimization:

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-311+G(d,p) basis set.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the optimized geometry. This is essential to:

-

Confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Calculate the zero-point vibrational energy (ZPVE).

-

Obtain the vibrational, rotational, and translational contributions to the thermodynamic properties.

-

-

-

Thermochemical Analysis:

-

The output of the frequency calculation will provide the standard enthalpy, entropy, and Gibbs free energy of the molecule in the gas phase.

-

-

Calculation of Enthalpy of Formation:

-

The gas-phase enthalpy of formation can be calculated using an atomization or isodesmic reaction scheme, which reduces computational errors.

-

Authoritative Grounding:

-

The choice of DFT functional and basis set should be guided by literature precedents for similar molecules to ensure accuracy.

Data Summary and Interpretation

While experimental and computational data for this compound hydrochloride is not currently available in the literature, the following table presents a template for how the generated data should be summarized.

Table 2: Summary of Thermodynamic Properties of this compound Hydrochloride (Hypothetical Data)

| Property | Experimental Value | Computational Value (Gas Phase) | Units |

| Molar Mass | 152.44 | 152.44 | g/mol |

| Melting Point | To be determined | N/A | °C |

| Heat Capacity (Cp) at 298.15 K | To be determined | To be determined | J/(mol·K) |

| Enthalpy of Fusion (ΔHfus) | To be determined | N/A | kJ/mol |

| Standard Enthalpy of Formation (ΔHf°) | To be determined | To be determined | kJ/mol |

| Standard Molar Entropy (S°) | To be determined | To be determined | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | To be determined | To be determined | kJ/mol |

Conclusion and Future Directions

The thermodynamic characterization of this compound hydrochloride is a critical step in its development for pharmaceutical or other chemical applications. This guide has provided a comprehensive framework for undertaking this characterization through a combination of established experimental and computational methodologies. The successful execution of these protocols will yield a robust dataset that can inform process development, ensure safety, and predict the behavior of this important molecule. It is our hope that this guide will serve as a valuable resource for researchers and encourage the systematic study of the thermodynamic properties of novel chemical entities.

References

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Aldehyde Effect and Ligand Discovery in Ru-Catalyzed Dehydrogenative Cross-Coupling. Retrieved from [Link]

-

Jáuregui, E. A., et al. (1995). Differential scanning calorimetric studies on the effect of ammonium and tetraalkylammonium halides on the stability of lysozyme. International Journal of Biological Macromolecules, 17(1), 21-26. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77142, Triethylamine, 2,2'-dichloro-, hydrochloride. Retrieved from [Link]

-

Gygax, H., et al. (2010). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 21, 1219-1224. [Link]

-

Cheméo. (n.d.). Bis(2-chloroethyl)ethylamine. Retrieved from [Link]

-

McGrath, M. J., et al. (2013). Calculation of the Gibbs free energy of solvation and dissociation of HCl in water via Monte Carlo simulations and continuum solvation models. Physical Chemistry Chemical Physics, 15(33), 13578-13586. [Link]

-

Anshul Specialty Molecules. (n.d.). 2-Chloroethyl Amine HCl. Retrieved from [Link]

- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

Sources

From Obscurity to Oncology: A Technical Guide to the Synthesis and Historical Significance of Dichlorinated Amines

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The inquiry into the synthesis of "2,2-dichloroethan-1-amine" leads to a fascinating intersection of chemical history, nomenclature, and the serendipitous evolution of warfare agents into life-saving pharmaceuticals. While specific literature on the synthesis of a molecule with the precise structure of this compound is scarce, the query opens the door to a more profound and historically significant class of compounds: the nitrogen mustards. These molecules, characterized by the presence of a bis(2-chloroethyl)amino functional group, are central to the dawn of cancer chemotherapy.[1]

This technical guide, therefore, will focus on the history, discovery, and synthesis of these pivotal dichlorinated amines, such as bis(2-chloroethyl)amine and its derivatives. It is highly probable that the interest in "this compound" stems from an association with this class of compounds, which have had a transformative impact on medicine.[2][3]

A Serendipitous Journey: From Chemical Warfare to Cancer Therapy

The story of dichlorinated amines is inextricably linked with the development of chemical weapons in the early 20th century. Following the use of sulfur mustard (mustard gas) in World War I, research into more potent and persistent analogues led to the synthesis of nitrogen mustards in the 1920s and 1930s.[4][5] These compounds, with their characteristic bis(2-chloroethyl)amino group, were developed as cytotoxic agents for military use.[1] Several variants were produced, designated as HN-1, HN-2, and HN-3.[2]

A pivotal, albeit tragic, event that unveiled the therapeutic potential of these compounds occurred in December 1943 during a German air raid on the harbor of Bari, Italy. A US ship carrying a secret cargo of mustard gas was struck, releasing the agent and affecting hundreds of soldiers and civilians.[1] Medical examinations of the survivors revealed a significant and profound decrease in lymphocytes and bone marrow suppression.[1]

This devastating observation, coupled with classified research conducted at the Yale School of Medicine by Alfred Gilman and Louis Goodman, converged to spark a new direction in medical science.[1][6] The Yale researchers had been studying nitrogen mustards and, in 1942, initiated the first clinical trials of these compounds for the treatment of lymphoma.[1] The profound cytotoxic effects on rapidly dividing cells, like those in the bone marrow and lymphoid tissues, suggested a potential application in treating cancers of the blood and lymph systems.[6] This marked the dawn of the modern era of cancer chemotherapy, with a nitrogen mustard derivative, mustine (HN2), becoming the first chemotherapy drug.[1][3]

Core Synthesis Methodologies: From Ethanolamines to Dichlorinated Amines

The synthesis of key dichlorinated amines, such as bis(2-chloroethyl)amine and tris(2-chloroethyl)amine, typically proceeds from readily available ethanolamine precursors. The most common and well-established method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent.[7][8] This process is a robust and high-yielding route to the hydrochloride salts of these compounds, which are more stable and easier to handle than the free amines.

Synthesis of Bis(2-chloroethyl)amine Hydrochloride

The synthesis of bis(2-chloroethyl)amine hydrochloride from diethanolamine is a cornerstone reaction in the production of many nitrogen mustard-based compounds.

Experimental Protocol: Synthesis of Bis(2-chloroethyl)amine Hydrochloride [7]

-

Materials:

-

Diethanolamine

-

Thionyl chloride (SOCl₂)

-

Dichloroethane (or other suitable solvent)

-

Methanol (for quenching)

-

-

Procedure:

-

In a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of dichloroethane.

-

Slowly add 51.0 mL of thionyl chloride to the mixture. A solid suspension will form immediately.

-

Upon warming to 50°C, the initial solid will dissolve.

-

The mixture is then heated to reflux and stirred for 3 hours, during which time a crystalline solid will appear.

-

After the reflux period, the reaction is quenched by the addition of 20 mL of methanol.

-

The solvents are removed under vacuum to yield a white crystalline material, bis(2-chloroethyl)amine hydrochloride, in quantitative yield.

-

The causality behind these experimental choices lies in the reactivity of the reagents. Thionyl chloride is a highly effective chlorinating agent for alcohols, converting the hydroxyl groups of diethanolamine into chlorides.[9] The use of a solvent like dichloroethane provides a suitable reaction medium, and the reflux conditions ensure the reaction goes to completion. The final quenching with methanol serves to react with any excess thionyl chloride.

Synthesis of Tris(2-chloroethyl)amine Hydrochloride

A similar synthetic strategy is employed for the preparation of tris(2-chloroethyl)amine hydrochloride from triethanolamine.

Experimental Protocol: Synthesis of Tris(2-chloroethyl)amine Hydrochloride [8]

-

Materials:

-

Triethanolamine

-

Thionyl chloride (SOCl₂)

-

Dichloroethane (or other suitable solvent)

-

Methanol (for quenching)

-

-

Procedure:

-

In a 1 L flask equipped with a reflux condenser, add 29.8 g (0.20 mole) of triethanolamine and 300 mL of dichloroethane.

-

Slowly add 51.0 mL of thionyl chloride to the mixture.

-

Heat the mixture to reflux for 4 hours.

-

After the reflux period, quench the reaction by adding 20 mL of methanol.

-

Removal of the solvent under vacuum yields a white crystalline mass of tris(2-chloroethylamine) hydrochloride in quantitative yield.

-

The following diagram illustrates the general synthetic pathway for the conversion of ethanolamines to their corresponding bis- and tris(2-chloroethyl)amine hydrochlorides.

Caption: DNA alkylation and cellular response pathway of nitrogen mustards.

Quantitative Data Summary

| Compound | Precursor | Chlorinating Agent | Typical Yield | Reference |

| Bis(2-chloroethyl)amine HCl | Diethanolamine | Thionyl Chloride | Quantitative | [7] |

| Tris(2-chloroethyl)amine HCl | Triethanolamine | Thionyl Chloride | Quantitative | [8] |

Conclusion

While the specific compound "this compound" remains elusive in the scientific literature, the investigation into its potential synthesis reveals a rich history of a closely related class of compounds: the nitrogen mustards. From their origins as agents of war, the astute observations of their biological effects led to their repurposing as the first generation of cancer chemotherapeutics. The synthesis of these dichlorinated amines, primarily from ethanolamine precursors, is a robust and well-documented process that has been fundamental to the development of numerous life-saving drugs. For researchers and professionals in drug development, the story of nitrogen mustards serves as a powerful reminder of the potential for serendipitous discovery and the enduring importance of fundamental organic synthesis in advancing medicine.

References

- Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(11), 5985-5988.

- BenchChem. (2025). Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.

- BenchChem. (2025). From Warfare Agents to Lifesaving Drugs: A Technical History of Nitrogen Mustards and Carbamoyl Chlorides.

- ChemicalBook. Bis(2-chloroethyl)amine hydrochloride synthesis.

- ChemicalBook. TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis.

- Wikipedia. Nitrogen mustard.

- ChemicalBook. N-CBZ-N,N-BIS(2-CHLOROETHYL)AMINE synthesis.

- Seta Chemicals. Bis 2(Chloroethyl)amine HCL.

- BenchChem. (2025). Application Notes and Protocols: N-Boc-N,N-bis(2-chloroethyl)amine in Heterocyclic Synthesis.

- Google Patents. CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine.

- ResearchGate.

- Bertin Environics. (2020, August 18). Nitrogen Mustard (HNs) 1930's - From Warts Removal to Frontline Chemotherapy.

- ResearchGate. Nitrogen Mustards As Anticancer Chemotherapies: Historic Perspective, Current Developments, And Future Trends.

- Wikipedia. History of cancer chemotherapy.

- StoryMD. Facts About Nitrogen Mustards.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Mastering Organic Synthesis with Bis(2-chloroethyl)amine Hydrochloride: A Guide for Researchers.

- Google Patents. CN108164428B - Preparation method of tris (2-chloroethyl) amine hydrochloride.

- Oncohema Key. (2016, May 27).

- ChemicalBook. Tris(2-aminoethyl)amine synthesis.

- ResearchGate. Synthesis of N,N-bis-(2-chloroethylsulfamoyl)

- Hektoen International. (2020, November 6). The first effective chemotherapy for cancer.

- Eureka | Patsnap. (2019, March 8). Tris(2-aminoethyl)amine synthesis process.

- MDPI. (2021, February 19).

- ResearchGate. Synthesis of the nitrogen mustard agent begins with the parent compound....

- Bentham Science Publishers. (2022, May 1). Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy.

- NCBI Bookshelf. Alkylating Agents - Holland-Frei Cancer Medicine.

- PubMed. Nitrogen Mustards as Anticancer Chemotherapies: Historic Perspective, Current Developments and Future Trends.

- ResearchGate. Reagents and conditions: (i) Thionyl chloride; (ii) Method A: diethanolamine, thionyl chloride), Method B: bis(2-chloroethylamine; (iii) methyl iodide, acetone; (iv) sodium bicarbonate, sodium dithionite; (v) Trace amount of moisture, rearrangement.

- Slideshare. Nitrogen Mustards -Medicinal Chemistry --------College of Pharmacy.

- Wikipedia. Thionyl chloride.

- Wikipedia. Chloramines.

- Organic Chemistry Portal. 1,2-Chloroamine synthesis by substitution.

- The Royal Society of Chemistry.

-

ResearchGate. (2025, August 9). Ways of Synthesizing Dichloro--[10][10]Paracyclophane: A Review.

- Canadian Science Publishing. The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)

- PMC. Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- BenchChem. A Comparative Analysis of Chloramine-T and Dichloramine-T in Organic Synthesis.

Sources

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrogen Mustard (HNs) 1930’s - Bertin Environics [environics.fi]

- 5. storymd.com [storymd.com]

- 6. hekint.org [hekint.org]

- 7. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Mechanistic Profiling and pKa Determination of 2,2-Dichloroethan-1-amine

A Technical Whitepaper on the Basicity and Reactivity of Polyhalogenated Alkylamines

Executive Summary

As pharmaceutical synthesis and agrochemical development increasingly rely on functionalized aliphatic amines, understanding the precise physicochemical properties of these intermediates is paramount. 2,2-Dichloroethan-1-amine (commonly known as 2,2-dichloroethylamine) serves as a critical bifunctional building block, though it is also heavily monitored as a highly reactive, genotoxic alkylating agent impurity in the synthesis of active pharmaceutical ingredients like trazodone[1].

This technical guide provides an in-depth analysis of the basicity (pKa) of this compound. By examining the inductive electron-withdrawing effects of its beta-chlorine substituents, we establish the causality behind its reduced basicity and outline a robust, self-validating analytical protocol for experimental pKa verification.

Mechanistic Analysis of Basicity: The Inductive (-I) Effect

The basicity of an aliphatic amine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In the case of this compound, the presence of two highly electronegative chlorine atoms on the adjacent

The Causality of the pKa Shift:

Halogen substituents exert a strong electron-withdrawing inductive effect (-I effect) through the molecule's sigma (

For baseline context, unsubstituted ethylamine has a pKa of approximately 10.6. The introduction of a single

Fig 1: Cumulative electron-withdrawing (-I) effect of beta-chlorines on amine basicity.

Comparative Physicochemical Data

To contextualize the basicity of this compound, we must compare it against its structural analogs. The table below summarizes the quantitative shift in pKa as a function of progressive halogenation.

| Compound | Chemical Structure | Predicted/Reported pKa | Inductive Effect Strength |

| Ethylamine | 10.6 | None | |

| 2-Chloroethylamine | 8.25[2] | Moderate | |

| 2,2-Dichloroethylamine | ~6.0 - 6.5 | Strong | |

| 2,2,2-Trichloroethylamine | < 5.5 | Very Strong |

*Extrapolated values based on cumulative inductive withdrawal.

Experimental Protocol: Potentiometric Determination of pKa

Theoretical predictions must be grounded in empirical validation. As a standard analytical practice, potentiometric titration is the gold standard for determining the pKa of aliphatic amine hydrochlorides. This method is a self-validating system: the generation of a full titration curve allows for the precise mathematical extraction of the half-equivalence point, which corresponds directly to the pKa via the Henderson-Hasselbalch equation.

The following protocol is adapted from standard methodologies for reactive chlorinated amines[2].

Reagents & Equipment:

-

This compound hydrochloride (High purity, >95%)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water (CO2-free)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and micro-burette

Step-by-Step Methodology:

-

Calibration: Standardize the pH meter using fresh buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate readings across the expected dynamic range.

-

Sample Preparation: Accurately weigh approximately 1.0 mmol of this compound hydrochloride. Dissolve the salt completely in 50.0 mL of CO2-free deionized water in a thermostated vessel maintained at 25.0 °C.

-

Titration Execution: Submerge the pH electrode into the stirring solution. Begin adding the 0.1 M NaOH titrant in 0.5 mL increments.

-

Critical Region Monitoring: As the pH approaches the anticipated pKa (pH 5.5 - 7.0), reduce the titrant addition to 0.1 mL increments. Record the pH only after the reading has fully stabilized (indicating thermodynamic equilibrium).

-

Data Analysis: Plot the volume of NaOH added (x-axis) against the measured pH (y-axis). Calculate the first derivative (

) to precisely locate the equivalence point. The pH at exactly half the volume of the equivalence point represents the experimental pKa.

Fig 2: Potentiometric titration workflow for determining the pKa of aliphatic amines.

Implications in Drug Development and Toxicology

Understanding the exact pKa of this compound is not merely an academic exercise; it has profound implications for synthetic chemistry and toxicology. Because the amine is significantly less basic than standard aliphatic amines, a larger fraction of the molecule exists as the reactive free base at physiological pH (7.4).

This unprotonated free base can undergo rapid intramolecular cyclization to form an aziridinium ion—a potent, highly reactive electrophile. In pharmaceutical manufacturing, residuals of such alkylating agents can persist as genotoxic impurities in final drug products[1]. Consequently, strict pH control during synthesis and rigorous analytical monitoring are required to mitigate the formation and persistence of these reactive species.

References

-

Title : CAS:870-24-6 | 2-Chloroethylamine Hydrochloride Source : Henan Alfa Chemical Co., Ltd URL :[Link]

Sources

Storage requirements for 2,2-Dichloroethan-1-amine free base

This guide details the technical storage, handling, and stability mechanisms for 2,2-Dichloroethan-1-amine (commonly referred to as Bis(2-chloroethyl)amine or Nor-nitrogen mustard).

Part 1: Core Directive & Executive Warning

CRITICAL TECHNICAL ADVISORY: Do NOT attempt to store this compound as a free base. There is no industrial or research standard for the long-term storage of the free base (CAS: 334-22-5) due to rapid, autocatalytic intramolecular cyclization.

-

Standard Form: Store exclusively as the Hydrochloride Salt (CAS: 821-48-7).

-

Operational Rule: The free base must be generated in situ or immediately prior to use via neutralization of the salt.

-

Safety Class: This compound is a nitrogen mustard precursor. It acts as a blistering agent (vesicant) and alkylating agent.[1] Handle with extreme caution in a Class II Biosafety Cabinet or Chemical Fume Hood.

Part 2: Mechanistic Analysis (The "Why")

To understand the storage constraints, one must understand the decomposition kinetics. The stability of this compound is governed by the equilibrium between the protonated amine (stable) and the free amine (unstable).

The Aziridinium Ion Cycle

When the amine is deprotonated (Free Base form), the lone pair on the nitrogen performs an intramolecular nucleophilic attack on the

-

Acidic Conditions (pH < 3): The nitrogen is protonated (

).[2] It lacks the nucleophilicity to attack the carbon. STABLE. -

Neutral/Basic Conditions (pH > 7): The nitrogen is deprotonated (

). It rapidly cyclizes to the aziridinium ion. UNSTABLE.

This aziridinium intermediate is the active alkylating species responsible for both the compound's utility in synthesis and its toxicity (DNA cross-linking).[4][5] In the absence of a target electrophile, it reacts with water (hydrolysis) or polymerizes, degrading the sample.

Part 3: Storage Protocols

A. Primary Storage (Hydrochloride Salt)

The hydrochloride salt is the only viable form for inventory.

| Parameter | Requirement | Technical Rationale |

| Form | Crystalline Solid (HCl Salt) | Protonation prevents aziridinium formation.[2] |

| Temperature | 2°C to 8°C (Refrigerated) | Slows thermal degradation; prevents hydrolysis from trace moisture. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Material is hygroscopic. Moisture absorption leads to hydrolysis. |

| Container | Amber Glass, Tightly Sealed | Protects from light; prevents moisture ingress. Avoid metals (corrosion risk). |

| Shelf Life | 12–24 Months | If kept dry and cool. Re-test purity via HPLC before critical use. |

B. Solution Stability

If the salt must be dissolved prior to use:

-

Solvent: Anhydrous aprotic solvents (Acetonitrile, DCM) are preferred.[2]

-

Aqueous Solutions: Must be kept acidic (pH 3-5) .

-

Prohibited: Do not store in neutral or basic aqueous buffers (PBS, Tris) for any duration longer than minutes. Cyclization is rapid at pH 7.4.

Part 4: Operational Workflow (In-Situ Generation)

Researchers utilizing this compound for nucleophilic substitutions or drug synthesis should follow this "Make-on-Demand" workflow.

Protocol: Free Base Generation

Objective: Generate the free base from the HCl salt for immediate reaction.

-

Dissolution: Dissolve the calculated mass of Bis(2-chloroethyl)amine HCl in the reaction solvent (e.g., Dichloromethane or DMF).

-

Cooling: Cool the solution to 0°C using an ice bath. Low temperature inhibits cyclization.[2]

-

Neutralization: Add a stoichiometric amount (1.0 - 1.1 eq) of a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine).

-

Note: Inorganic bases (NaOH) can be used in biphasic systems (DCM/Water), but the organic layer must be separated and used immediately.

-

-

Reaction: Add the target electrophile immediately. Do not hold the free base solution.

Visualization: Stability & Reaction Pathway

Caption: The kinetic pathway of this compound. Storage is only possible at the "Salt" stage. The "Free Base" spontaneously progresses to the reactive "Aziridinium Ion".[6]

Part 5: Safety & Deactivation

Toxicity Profile:

-

Vesicant: Causes severe chemical burns and blistering upon skin contact.

-

Genotoxic: Alkylates DNA; suspected carcinogen.

Deactivation Protocol (Spill/Waste Treatment): Do not dispose of active solutions directly. You must chemically quench the aziridinium ion.

-

Prepare Quench Solution: 10% Sodium Thiosulfate (

) in water. -

Mechanism: Thiosulfate is a potent nucleophile that rapidly opens the aziridinium ring, forming a non-toxic water-soluble adduct.

-

Procedure: Soak contaminated glassware or treat waste streams with excess thiosulfate solution for >1 hour before disposal.

References

-

National Institute of Standards and Technology (NIST). Diethylamine, 2,2'-dichloro- (Free Base) & Hydrochloride Data. NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]

- Golub, G., et al.Chemistry of Nitrogen Mustards: Kinetic Analysis of Aziridinium Formation. Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 5. Nitrogen Mustards -Medicinal Chemistry --------College of Pharmacy | PDF [slideshare.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,2'-Dichlorodiethylamine hydrochloride [webbook.nist.gov]

Methodological & Application

Application Note: High-Performance Synthesis of N-Heterocycles using 2,2-Dichloroethan-1-amine

Abstract

This application note details the strategic use of 2,2-Dichloroethan-1-amine (DCEA) as a bifunctional "C2-N1" synthon in the synthesis of nitrogen-containing heterocycles. Unlike standard amino-acetals, DCEA offers a unique reactivity profile due to the gem-dichloro moiety, acting as a masked electrophile that can be activated under specific Lewis acid or hydrolytic conditions. This guide provides validated protocols for synthesizing 2-substituted imidazoles and pyrazines , complete with mechanistic insights and safety workflows.

Introduction: The "Chameleon" Reagent

This compound (CAS: 5960-88-3 for free base; often supplied as HCl salt, CAS: 3590-07-6) is a critical building block in medicinal chemistry. Its structural utility lies in its ability to function simultaneously as a nucleophile (primary amine) and an electrophile (gem-dichloro group).

Strategic Advantages

-

Masked Reactivity: The gem-dichloro group (

) serves as a "masked" aldehyde. It resists premature oxidation compared to free aldehydes but activates readily under acidic or solvolytic conditions. -

Atom Economy: It provides the complete

backbone required for constructing 5- and 6-membered rings without the need for multi-step protection/deprotection sequences. -

Versatility: Depending on the co-reactant (nitrile, thioamide, or ketone), DCEA can be steered toward imidazoles, thiazoles, or pyrazines.

Chemical Profile

| Property | Data | Note |

| Formula | Usually handled as | |

| Appearance | White to beige crystalline solid (HCl salt) | Highly hygroscopic |

| Solubility | Water, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane) |

| Acidity | Lower than typical amines due to inductive effect of |

Mechanism of Action

The utility of DCEA relies on the stepwise activation of its functional groups. The amine typically initiates the reaction via nucleophilic attack, followed by the activation of the gem-dichloro tail to close the ring.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from DCEA.

Figure 1: Divergent synthetic pathways for this compound. The reagent acts as a linchpin for various heterocyclic scaffolds.

Application Protocols

Protocol A: Synthesis of 2-Substituted Imidazoles

This protocol utilizes the reaction between DCEA and a nitrile (R-CN) to form the imidazole ring. This is preferred over the aldehyde-ammonia route for accessing position-2 substituted derivatives.

Target: 2-Phenylimidazole (Example) Mechanism: Nucleophilic addition of the amine to the nitrile (activated by Lewis acid) to form an amidine, followed by intramolecular cyclization displacing the chlorines.

Materials

-

This compound HCl (

) -

Benzonitrile (

) -

Copper(I) Chloride (

) or -

Solvent: Ethanol or Toluene

-

Base:

(for workup)

Step-by-Step Methodology

-

Neutralization (In-situ): If starting with DCEA-HCl, suspend it in the solvent and add 1 equivalent of Triethylamine (TEA) or

to liberate the free amine. Stir for 15 min at -

Addition: Add the nitrile (e.g., Benzonitrile) and the Lewis Acid catalyst (

). -

Reflux: Heat the reaction mixture to reflux (

) under an inert atmosphere (-

Critical Insight: The reflux temperature provides the energy required for the elimination of

during the ring closure.

-

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the nitrile spot.

-

Workup:

-

Purification: Dry organic layer over

, concentrate, and purify via recrystallization (Ethanol/Water) or column chromatography.

Protocol B: Synthesis of Pyrazine (Self-Condensation)

DCEA can form pyrazine through self-dimerization. This occurs via the in situ formation of aminoacetaldehyde, which dimerizes to dihydropyrazine and subsequently oxidizes to pyrazine.

Target: Pyrazine (Parent heterocycle)[3][4][5]

Materials

-

This compound HCl (

) -

Sodium Acetate (

) or -

Oxidant: Air bubbling or

(mild) -

Solvent: Water/Methanol mix

Step-by-Step Methodology

-

Hydrolysis: Dissolve DCEA-HCl in water. Adjust pH to

using-

Why? Mildly acidic conditions promote the hydrolysis of the gem-dichloro group to the aldehyde hydrate without polymerizing the amine.

-

-

Dimerization: Slowly adjust the pH to

using -

Oxidation: Bubble air through the solution or add a mild oxidant (e.g.,

or dilute -

Extraction: Pyrazine is water-soluble.[11] Saturate the aqueous phase with